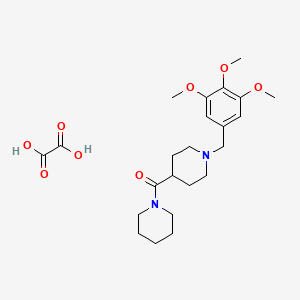
4-(1-piperidinylcarbonyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate
描述
4-(1-piperidinylcarbonyl)-1-(3,4,5-trimethoxybenzyl)piperidine oxalate, commonly known as TMB-4, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. TMB-4 belongs to the class of piperidine compounds and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
作用机制
The exact mechanism of action of TMB-4 is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. TMB-4 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also scavenges free radicals and reduces oxidative stress, which can contribute to the pathogenesis of various disease conditions. Additionally, TMB-4 has been shown to modulate various signaling pathways involved in cell survival and apoptosis, thereby exerting its neuroprotective effects.
Biochemical and Physiological Effects:
TMB-4 has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases. TMB-4 has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of oxidative stress-related diseases. Additionally, TMB-4 has been shown to improve neuronal survival and reduce apoptosis in animal models of traumatic brain injury and spinal cord injury.
实验室实验的优点和局限性
TMB-4 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in animal models, and its therapeutic potential has been demonstrated in various disease conditions. Additionally, TMB-4 has a relatively low toxicity profile and has not been associated with significant adverse effects in animal studies. However, there are also some limitations to using TMB-4 in lab experiments. It is a synthetic compound that may not fully replicate the complexity of natural disease conditions. Additionally, the optimal dosage and administration route of TMB-4 for various disease conditions are not fully understood.
未来方向
There are several future directions for the study of TMB-4. One potential area of research is the development of TMB-4 as a therapeutic agent for inflammatory and oxidative stress-related diseases in humans. Clinical trials are needed to determine the safety and efficacy of TMB-4 in humans. Additionally, further studies are needed to elucidate the mechanism of action of TMB-4 and to identify the optimal dosage and administration route for various disease conditions. Finally, the potential use of TMB-4 in combination with other therapeutic agents should be explored to determine if it can enhance their therapeutic effects.
科学研究应用
TMB-4 has been studied extensively for its potential therapeutic benefits in various disease conditions. It has been shown to possess anti-inflammatory properties and has been tested in animal models of inflammatory diseases such as rheumatoid arthritis, colitis, and asthma. TMB-4 has also been shown to possess antioxidant properties and has been tested in animal models of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. Additionally, TMB-4 has been shown to possess neuroprotective properties and has been tested in animal models of traumatic brain injury and spinal cord injury.
属性
IUPAC Name |
oxalic acid;piperidin-1-yl-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4.C2H2O4/c1-25-18-13-16(14-19(26-2)20(18)27-3)15-22-11-7-17(8-12-22)21(24)23-9-5-4-6-10-23;3-1(4)2(5)6/h13-14,17H,4-12,15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQVNONUCWUOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



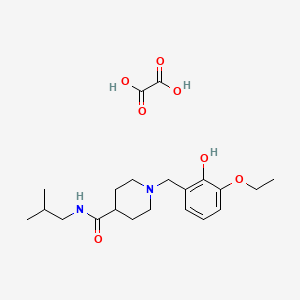
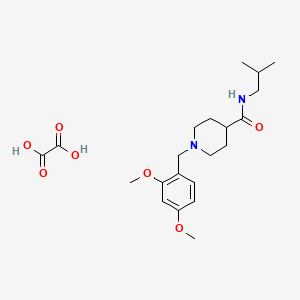
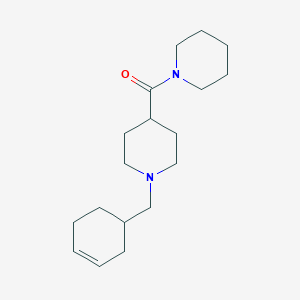
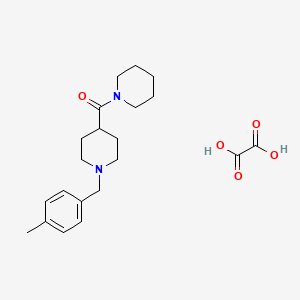




![2-ethoxy-4-{[4-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950057.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950062.png)
![1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950070.png)
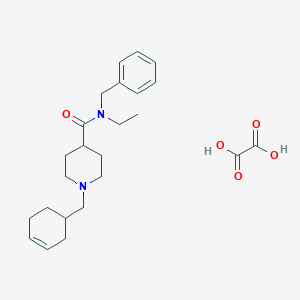
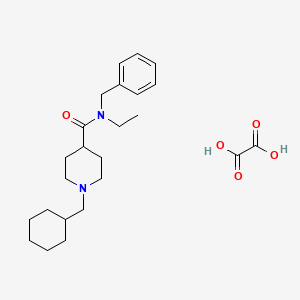
![N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950081.png)